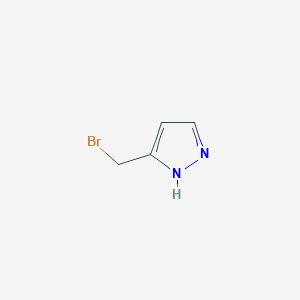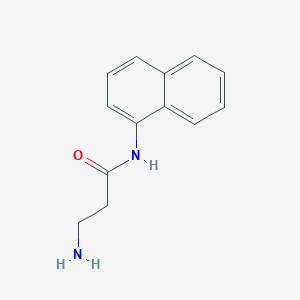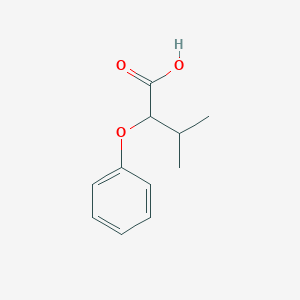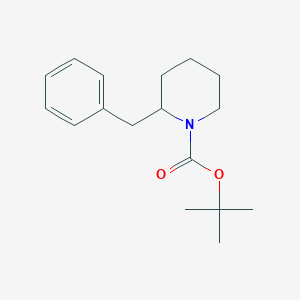
Ethyl 2-(phenylamino)nicotinate
Overview
Description
Ethyl 2-(phenylamino)nicotinate is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmaceutical agent. This compound belongs to the class of nicotinic acid derivatives and has been found to possess various biological activities.
Scientific Research Applications
Attraction of Thrips in Agriculture
Ethyl nicotinate has been identified as a potent attractant for Thrips obscuratus, a common pest in peaches and apricots. This finding is significant for agricultural pest management, as ethyl nicotinate proved more attractive than ripe fruit and was effective for at least two weeks, offering a potential method for pest control in fruit orchards (Penman et al., 1982).
Chemical Process Intensification
A study focused on the selective partial and full hydrogenation of ethyl nicotinate using a trickle bed reactor, demonstrating a high throughput in a laboratory-scale flow chemistry platform. This research presents significant implications for industrial chemistry, particularly in the efficient production of ethyl nicotinate derivatives (Ouchi et al., 2014).
Retinoprotective Effects
Ethyl nicotinate derivatives have shown potential retinoprotective effects. In a study, a derivative demonstrated significant protection against ischemic injuries in rat retinas and improved retinal microcirculation. This suggests its potential use in treating retinal diseases (Peresypkina et al., 2020).
Interaction with Human Serum Albumin
Research into nicotinate esters, including ethyl nicotinate, revealed their binding and hydrolysis characteristics when interacting with human serum albumin. This study provides insights into the pharmacokinetics and dynamics of these compounds in the human body (Steiner et al., 1992).
Industrial Production and Green Chemistry
A review on ecological methods to produce nicotinic acid, the core structure of ethyl nicotinate, focused on potential industrial applications. This is important for green chemistry, as current production methods have significant environmental impacts (Lisicki et al., 2022).
Antibacterial Activity
Studies on derivatives of ethyl nicotinate have shown antibacterial activity against various bacteria, indicating their potential in developing new antibacterial agents (Bheemanapalli et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as methyl nicotinate are known to act as peripheral vasodilators
Mode of Action
It’s suggested that similar compounds like methyl nicotinate promote the release of prostaglandin d2, which is strictly locally-acting due to its short half-life
Biochemical Pathways
Related compounds like nicotine are known to be metabolized via the pyridine and pyrrolidine pathways
Result of Action
It’s known that similar compounds like methyl nicotinate act as peripheral vasodilators to enhance local blood flow at the site of application
Action Environment
It’s known that similar compounds like ethanol are likely to be mobile in the environment due to their water solubility
Biochemical Analysis
Biochemical Properties
Ethyl 2-(phenylamino)nicotinate plays a significant role in biochemical reactions due to its structural similarity to nicotinic acid. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinate phosphoribosyltransferase, an enzyme involved in the biosynthesis of NAD+ from nicotinic acid. This interaction is crucial for the conversion of nicotinic acid to nicotinamide mononucleotide, a precursor of NAD+ . Additionally, this compound has been shown to inhibit certain enzymes involved in the metabolism of nicotinic acid, thereby affecting the overall metabolic flux .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of nicotinic acid receptors, which are involved in the regulation of lipid metabolism and inflammation. By binding to these receptors, this compound can alter the expression of genes involved in lipid metabolism, leading to changes in cellular lipid levels . Furthermore, this compound has been shown to affect cellular energy metabolism by influencing the levels of NAD+, a critical cofactor in cellular respiration .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It binds to nicotinate phosphoribosyltransferase, inhibiting its activity and thereby reducing the conversion of nicotinic acid to nicotinamide mononucleotide . This inhibition leads to a decrease in NAD+ levels, affecting cellular energy metabolism. Additionally, this compound has been shown to interact with nicotinic acid receptors, modulating their activity and influencing downstream signaling pathways . These interactions result in changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that the degradation products of this compound can have different effects on cellular function compared to the parent compound . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on lipid metabolism and inflammation . At higher doses, this compound can exhibit toxic effects, including liver damage and alterations in kidney function . These adverse effects are likely due to the compound’s impact on NAD+ levels and cellular energy metabolism . Threshold effects have been observed, with certain dosages leading to significant changes in metabolic and physiological parameters .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the metabolism of nicotinic acid. It interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, which are involved in the biosynthesis of NAD+ . The compound’s impact on these enzymes can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism . Additionally, this compound has been shown to influence the degradation pathways of nicotinic acid, further modulating its metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with nicotinate transporters, such as those from the NiaP family, which facilitate its uptake into cells . Once inside the cell, this compound can bind to specific proteins and transporters, influencing its localization and accumulation . The compound’s distribution within tissues is also affected by its interactions with binding proteins, which can modulate its bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize to various cellular compartments, including the cytoplasm and mitochondria . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . In the mitochondria, this compound can affect cellular respiration and energy metabolism by modulating NAD+ levels . Additionally, its presence in the cytoplasm allows it to interact with enzymes and receptors involved in nicotinic acid metabolism .
Properties
IUPAC Name |
ethyl 2-anilinopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)12-9-6-10-15-13(12)16-11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKGMJRAYIKWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557589 | |
| Record name | Ethyl 2-anilinopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115891-18-4 | |
| Record name | Ethyl 2-anilinopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B176938.png)
acetic acid](/img/structure/B176944.png)
